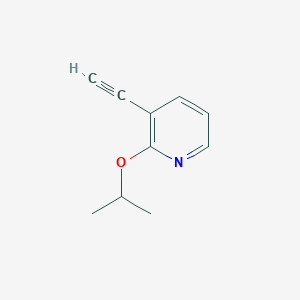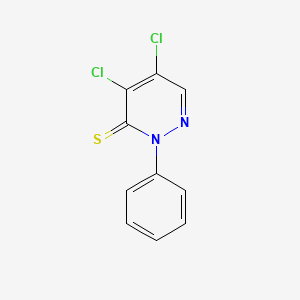
4,5-dichloro-2-phenylpyridazine-3(2H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-2-phenylpyridazine-3(2H)-thione is an organic compound belonging to the pyridazine family It is characterized by the presence of two chlorine atoms and a phenyl group attached to a pyridazine ring, with a thione group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-2-phenylpyridazine-3(2H)-thione typically involves the reaction of phenylhydrazine with mucochloric acid, followed by cyclization and chlorination steps. The reaction conditions often require the use of solvents such as ethanol or acetic acid, and the process is carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-phenylpyridazine-3(2H)-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted pyridazines depending on the nucleophile used.
Scientific Research Applications
4,5-Dichloro-2-phenylpyridazine-3(2H)-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4,5-dichloro-2-phenylpyridazine-3(2H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-2-phenylpyridazine-3-one: Similar structure but with a ketone group instead of a thione group.
2-Phenyl-4,5-dichloro-2,3-dihydropyridazine-3-one: A dihydro derivative with similar substituents.
Uniqueness
4,5-Dichloro-2-phenylpyridazine-3(2H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H6Cl2N2S |
|---|---|
Molecular Weight |
257.14 g/mol |
IUPAC Name |
4,5-dichloro-2-phenylpyridazine-3-thione |
InChI |
InChI=1S/C10H6Cl2N2S/c11-8-6-13-14(10(15)9(8)12)7-4-2-1-3-5-7/h1-6H |
InChI Key |
FDWMSMVMRBVUCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=S)C(=C(C=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



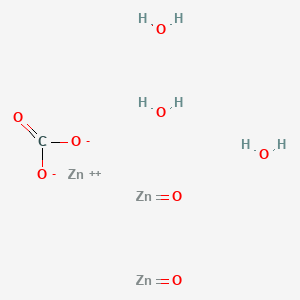
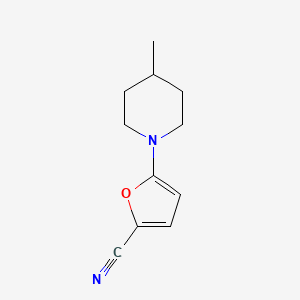
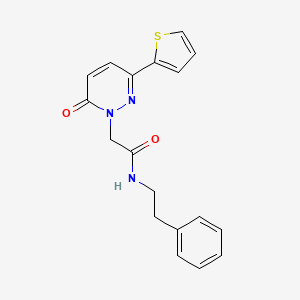

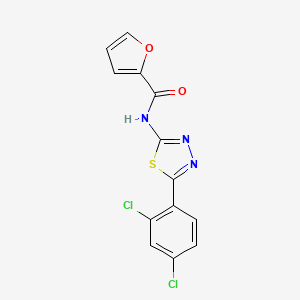
![2-(4-tert-butylphenoxy)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B14874964.png)
![6-Methyl-6-azaspiro[3.4]octane-2,5-dione](/img/structure/B14874965.png)




![1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one](/img/structure/B14874994.png)
